REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].COC1[CH:9]=[C:10]([CH2:16][C:17](N)=O)[CH:11]=[CH:12]C=1OC.[CH:20]1C=CC=CC=1>>[CH3:1][NH:2][C:3]([N:5]1[CH:12]=[CH:11][C:10]([CH3:9])([CH3:20])[CH:16]=[CH:17]1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)N
|
Name
|
solution three-fold
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a 25% ethyl acetate/hexane solution
|
Type
|
CUSTOM
|
Details
|
The eluate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)N1C=CC(C=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |